molecular formula C12H8ClN3O2 B12407134 nAChR modulator-1

nAChR modulator-1

Cat. No.: B12407134
M. Wt: 261.66 g/mol
InChI Key: XLNBIFIEQYDKBH-UHFFFAOYSA-N
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Description

The compound “nAChR modulator-1” is a modulator of nicotinic acetylcholine receptors (nAChRs). Nicotinic acetylcholine receptors are a class of ligand-gated ion channels that are widely expressed in the central and peripheral nervous systems. These receptors play a crucial role in neurotransmission by responding to the neurotransmitter acetylcholine. Modulators of nicotinic acetylcholine receptors, such as this compound, can either enhance or inhibit the receptor’s activity, making them valuable tools in both research and therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of nAChR modulator-1 typically involves multiple steps, including the formation of key intermediates and the final coupling reactions. The exact synthetic route can vary depending on the desired structural features of the modulator. Common synthetic methods include:

    Formation of the Core Structure: This step often involves the construction of a bicyclic or tricyclic core structure through cyclization reactions.

    Functional Group Modifications: Introduction of functional groups such as amines, hydroxyls, or halogens to the core structure using reagents like lithium aluminum hydride or sodium borohydride.

    Final Coupling Reactions: Coupling of the core structure with various substituents to achieve the desired modulator. .

Industrial Production Methods

Industrial production of this compound involves scaling up the synthetic routes to produce the compound in large quantities. This requires optimization of reaction conditions, purification processes, and quality control measures to ensure the consistency and purity of the final product. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are commonly used for quality control .

Chemical Reactions Analysis

Types of Reactions

nAChR modulator-1 can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific functional groups introduced or modified. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

nAChR modulator-1 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool to study the structure-activity relationships of nicotinic acetylcholine receptors and to develop new modulators with improved efficacy and selectivity.

    Biology: Employed in research on neurotransmission and the role of nicotinic acetylcholine receptors in various physiological and pathological processes.

    Medicine: Investigated for its potential therapeutic applications in treating neurological disorders such as Alzheimer’s disease, schizophrenia, and addiction.

    Industry: Utilized in the development of insecticides targeting insect nicotinic acetylcholine receptors

Mechanism of Action

nAChR modulator-1 exerts its effects by binding to allosteric sites on nicotinic acetylcholine receptors, distinct from the orthosteric site where acetylcholine binds. This binding can either enhance or inhibit the receptor’s activity, depending on the nature of the modulator. The molecular targets include various subtypes of nicotinic acetylcholine receptors, such as α7 and α4β2 subtypes. The modulation of these receptors affects ion flow through the receptor channels, influencing neuronal excitability and neurotransmission .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of nAChR modulator-1

This compound is unique in its ability to selectively modulate specific subtypes of nicotinic acetylcholine receptors, providing a targeted approach to studying and potentially treating neurological disorders. Its distinct binding sites and modulation mechanisms offer advantages over other compounds in terms of selectivity and efficacy .

Properties

Molecular Formula

C12H8ClN3O2

Molecular Weight

261.66 g/mol

IUPAC Name

5-[(6-chloropyridin-3-yl)methyl]-[1,2,4]oxadiazolo[2,3-a]pyridin-2-one

InChI

InChI=1S/C12H8ClN3O2/c13-10-5-4-8(7-14-10)6-9-2-1-3-11-15-12(17)18-16(9)11/h1-5,7H,6H2

InChI Key

XLNBIFIEQYDKBH-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=O)ON2C(=C1)CC3=CN=C(C=C3)Cl

Origin of Product

United States

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